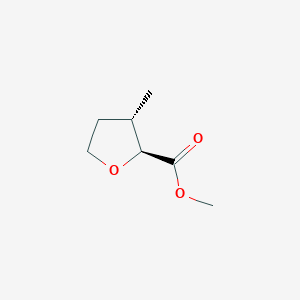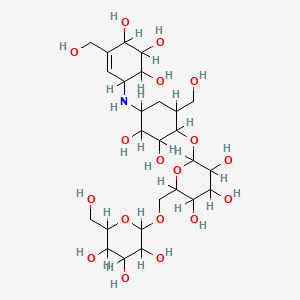
methyl (2S,3S)-3-methyloxolane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl (2S,3S)-3-methyloxolane-2-carboxylate” likely belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .
Synthesis Analysis
While specific synthesis methods for “methyl (2S,3S)-3-methyloxolane-2-carboxylate” are not available, similar compounds such as “Methyl (2S,3S)-2-Isocyanato-3-methylvalerate” are synthesized using various chemical reactions .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “methyl (2S,3S)-3-methyloxolane-2-carboxylate” likely has a complex structure with multiple functional groups .Chemical Reactions Analysis
The compound “methyl (2S,3S)-3-methyloxolane-2-carboxylate” would be expected to undergo a variety of chemical reactions based on its functional groups. For example, compounds with similar structures have been shown to participate in reactions involving extended-spectrum beta-lactamases (ESBLs) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical state, and reactivity. For example, “Methyl (2S,3S)-2-Isocyanato-3-methylvalerate” has a molecular weight of 171.20 g/mol and is a liquid at 20 degrees Celsius .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S,3S)-3-methyloxolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-3-4-10-6(5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKWANWTYSLAQC-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCO[C@@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


